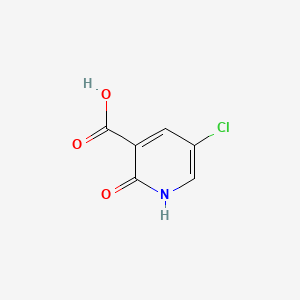

5-Chloro-2-hydroxynicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHXNMLFJZTSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191483 | |

| Record name | 5-Chloro-2-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-80-1 | |

| Record name | 5-Chloro-2-hydroxynicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038076801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-hydroxy-nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2-hydroxynicotinic acid CAS number and properties

An In-Depth Technical Guide to 5-Chloro-2-hydroxynicotinic Acid (CAS: 38076-80-1) for Advanced Research and Development

Introduction

This compound is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional structure, featuring a pyridine core, a chlorine atom, a hydroxyl group, and a carboxylic acid moiety, endows it with a rich and adaptable reactivity profile. This makes it a strategic intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Researchers have successfully utilized this compound as a key precursor for synthesizing novel therapeutic agents, including those targeting neurological and metabolic diseases, as well as potent inhibitors for drug discovery programs.[1][2]

This technical guide provides a comprehensive overview of this compound for researchers, chemists, and drug development professionals. It consolidates its core physicochemical properties, spectroscopic signature, key applications, and practical methodologies for its handling and use in a laboratory setting.

Chemical Identity and Core Properties

The fundamental identity and physical characteristics of a compound are paramount for its effective use in experimental design. The data below represents the most consistently reported values for this compound.

Identifiers and Molecular Structure

| Identifier | Value | Source |

| CAS Number | 38076-80-1 | [1][2][3][4] |

| IUPAC Name | 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | [2][3] |

| Synonyms | 5-Chloro-2-hydroxy-3-pyridinecarboxylic acid | [1][4] |

| Molecular Formula | C₆H₄ClNO₃ | [1][3] |

| Molecular Weight | 173.55 g/mol | [1][3] |

| InChI Key | XBHXNMLFJZTSAS-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=C(C(=O)NC=C1Cl)C(=O)O | [2][3] |

Note on Tautomerism: It is crucial to recognize that this molecule exists in tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone (2-oxo-1,2-dihydropyridine) form. The pyridone form is often predominant and is reflected in the IUPAC name. This equilibrium can influence its reactivity and spectroscopic properties.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 262 °C (decomposes) | [1][4] |

| Solubility | Soluble in water and polar organic solvents. | [5] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1][6] |

Spectroscopic Profile: A Structural Verification Guide

Spectroscopic analysis is essential for confirming the identity and purity of a starting material. The following is an expert interpretation of the expected spectral data for this compound, based on its molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the functional groups present. Key expected absorptions include a very broad peak from approximately 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band for the C=O stretch of the carboxylic acid group is expected around 1700-1730 cm⁻¹. The C=O of the pyridone tautomer will likely appear at a lower wavenumber, typically 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1550-1620 cm⁻¹ region. PubChem's database confirms the availability of IR spectra for this compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be simple, showing two signals in the aromatic region (typically δ 7.0-9.0 ppm). These signals will correspond to the two protons on the pyridine ring. Due to their positions relative to the electron-withdrawing groups, they will appear as doublets. A very broad singlet, often far downfield (δ > 10 ppm), will correspond to the acidic proton of the carboxylic acid and the N-H proton of the pyridone tautomer.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the chlorine and the carbon attached to the hydroxyl/oxo group being significantly influenced. PubChem notes the availability of a ¹³C NMR spectrum.[3]

-

-

Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) should be observable at m/z 173. A characteristic isotopic pattern for one chlorine atom (an M+2 peak at m/z 175 with roughly one-third the intensity of the M⁺ peak) would be a key confirmation of the structure. Common fragmentation patterns would include the loss of H₂O (m/z 155) and COOH (m/z 128).

Applications in Research and Development

The strategic placement of reactive functional groups makes this compound a valuable starting material. Its utility stems from the ability to selectively modify different parts of the molecule.

Core Synthetic Intermediate

This compound is a cornerstone for building more complex molecular architectures. The chlorine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid can be readily converted to esters, amides, or other derivatives, while the hydroxyl group can be alkylated or used as a directing group. This multi-faceted reactivity allows for the rapid generation of diverse compound libraries for screening.

Caption: Synthetic utility of this compound.

Pharmaceutical and Medicinal Chemistry

In drug discovery, this molecule has been identified as a key intermediate for pharmaceuticals targeting a range of conditions.[1] Its rigid heterocyclic scaffold is often found in the core of biologically active molecules. For example, it has been used in the development of small molecule inhibitors of the Plasmodium falciparum apicoplast DNA polymerase, highlighting its potential in creating novel antimalarial agents.[2] The chlorine substituent can act as a bioisostere for other groups or provide a key interaction point with a biological target.

Agrochemicals

Beyond pharmaceuticals, this compound is a precursor in the synthesis of modern agrochemicals.[1] Its derivatives have been explored for their potential as herbicides and fungicides, contributing to the development of more effective and potentially safer crop protection solutions.[1]

Experimental Protocols and Methodologies

Adherence to established protocols is critical for safety, reproducibility, and success in the laboratory.

Proposed Synthetic Workflow

While numerous proprietary methods exist, a common academic approach to synthesizing hydroxynicotinic acids involves the transformation of coumalic acid derivatives. The following diagram outlines a plausible, generalized workflow for the synthesis of this compound, which would require adaptation and optimization for a specific laboratory setting.

Caption: Generalized workflow for synthesis and purification.

Methodology Insight: The key step in this type of synthesis is the reaction of a pyrone-like precursor with an ammonia source, which facilitates a ring-opening and subsequent ring-closing cascade to form the pyridine core. The choice of acid for the final precipitation step is critical to ensure the complete protonation of the carboxylic acid and minimize its solubility in the aqueous medium, thereby maximizing the yield.

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as an irritant. Proper handling is essential to ensure laboratory safety.

Hazard Summary Table

| GHS Classification | Hazard Statement | Source |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [2][3] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | [2][3] |

| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation | [2] |

Step-by-Step Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[7] Ensure an eyewash station and safety shower are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Dispensing: Use a spatula to carefully transfer the solid. Avoid creating dust. For transfers, close the container immediately after use.

-

Spill Response: In case of a small spill, decontaminate the area by carefully sweeping up the solid material and placing it in a sealed container for chemical waste disposal.[8] Avoid raising dust.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for innovation in the life sciences. Its well-defined structure, predictable reactivity, and commercial availability make it an ideal starting point for synthetic campaigns aimed at discovering new drugs and agrochemicals. By understanding its properties, spectroscopic signatures, and safe handling requirements, researchers can fully leverage its potential to accelerate their research and development programs.

References

- This compound | C6H4ClNO3 | CID 162286 - PubChem, NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C6H4ClNO3 | CID 162286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 38076-80-1 | TCI EUROPE N.V. [tcichemicals.com]

- 5. CAS 38076-80-1: this compound [cymitquimica.com]

- 6. 5-Chloro-6-hydroxynicotinic Acid CAS#: 54127-63-8 [m.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxynicotinic Acid

Introduction: The Significance of 5-Chloro-2-hydroxynicotinic Acid

This compound, a substituted pyridine derivative, is a pivotal building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structural arrangement, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the pyridine ring, imparts a versatile reactivity profile. This makes it a valuable intermediate for drug development professionals and researchers in medicinal and agricultural chemistry.[1] The strategic placement of these functional groups allows for diverse chemical modifications, leading to the creation of novel compounds with potential therapeutic applications, including agents targeting neurological disorders and metabolic diseases, as well as the development of advanced agrochemicals like herbicides and fungicides.[1] This guide provides an in-depth exploration of scientifically robust methods for the synthesis of this important compound, focusing on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular synthetic route is often dictated by factors such as the availability and cost of precursors, desired purity, scalability, and safety considerations. This guide will detail two primary, field-proven methodologies:

-

Direct Chlorination of 2-Hydroxynicotinic Acid: A direct and efficient approach involving the electrophilic halogenation of the readily available 2-hydroxynicotinic acid.

-

Multi-step Synthesis from 2-Amino-5-chloropyridine: A versatile route that leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry, to introduce the carboxylic acid functionality.

A logical overview of the synthetic decision-making process is illustrated in the workflow diagram below.

Caption: Strategic workflow for the synthesis of this compound.

Route 1: Direct Chlorination of 2-Hydroxynicotinic Acid

This method stands out for its atom economy and straightforward execution. The core of this synthesis is the electrophilic aromatic substitution on the electron-rich pyridine ring of 2-hydroxynicotinic acid. The hydroxyl group at the 2-position acts as a powerful activating group, directing the incoming electrophile (a chlorine species) to the 5-position.

Reaction Mechanism

The reaction proceeds via the generation of an active chlorinating agent, such as hypochlorous acid or an alkali-metal hypohalite, which then attacks the pyridine ring.[2] The electron-donating nature of the hydroxyl group stabilizes the intermediate carbocation (the sigma complex), favoring substitution at the ortho and para positions. In this case, the 5-position is electronically and sterically favored.

Caption: Mechanism of direct chlorination of 2-hydroxynicotinic acid.

Experimental Protocol

The following protocol is adapted from established procedures for the halogenation of 2-hydroxynicotinic acids.[2]

Materials:

-

2-Hydroxynicotinic acid

-

Sodium hydroxide (50% solution)

-

Chlorine gas or Sodium hypochlorite solution

-

Hydrochloric acid (12 N)

-

Isopropyl alcohol or 95% Ethanol for recrystallization

Procedure:

-

Preparation of Sodium Hypochlorite Solution (if not using commercial bleach): In a fume hood, carefully bubble chlorine gas through a cooled (0°C) solution of sodium hydroxide. The concentration should be determined prior to use.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and cooling bath, dissolve 2-hydroxynicotinic acid in an aqueous solution of sodium hydroxide.

-

Chlorination: Cool the solution to 0-5°C and slowly add the sodium hypochlorite solution. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like isopropyl alcohol or ethanol to obtain the purified this compound.[2]

Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₆H₄ClNO₃ | [1][3] |

| Molecular Weight | 173.55 g/mol | [1][3] |

| Melting Point | 262°C (decomposes) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity (typical) | ≥ 98% | [1] |

Route 2: Synthesis from 2-Amino-5-chloropyridine via Sandmeyer Reaction

Synthetic Pathway Overview

This multi-step synthesis involves:

-

Diazotization: Conversion of the amino group of 2-amino-5-chloropyridine into a diazonium salt.

-

Cyanation (Sandmeyer Reaction): Displacement of the diazonium group with a cyanide group using a copper(I) cyanide catalyst.

-

Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

-

Hydroxylation: Introduction of the hydroxyl group at the 2-position.

Caption: Synthetic pathway from 2-Amino-5-chloropyridine.

Detailed Experimental Protocols

Step 1: Diazotization of 2-Amino-5-chloropyridine

Materials:

Procedure:

-

Suspend 2-amino-5-chloropyridine in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Sandmeyer Cyanation

Materials:

-

Copper(I) cyanide

-

Potassium cyanide (handle with extreme caution in a fume hood)

-

The diazonium salt solution from Step 1

Procedure:

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.

-

Cool this solution to 0-5°C.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) to ensure completion of the reaction.

-

Extract the product, 5-chloro-2-cyanopyridine, with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Hydrolysis of 5-Chloro-2-cyanopyridine

Materials:

-

5-Chloro-2-cyanopyridine from Step 2

-

Concentrated sulfuric acid or hydrochloric acid

Procedure:

-

Add the crude 5-chloro-2-cyanopyridine to an excess of concentrated acid.

-

Heat the mixture under reflux until the evolution of ammonia ceases (test with moist litmus paper).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Adjust the pH to precipitate the 5-chloronicotinic acid.

-

Collect the product by filtration, wash with water, and dry.

Step 4: Hydroxylation of 5-Chloronicotinic Acid

The introduction of the hydroxyl group at the 2-position can be a challenging step. One potential approach involves a nucleophilic aromatic substitution, though this may require harsh conditions. A more modern approach could involve enzymatic hydroxylation. For the purpose of this guide, a literature-precedented chemical method is outlined.

Note: This step may require significant optimization depending on the specific substrate and desired yield.

Trustworthiness and Self-Validation

The protocols described are based on well-established chemical transformations.[2][4][5][6][7][8] To ensure the identity and purity of the synthesized this compound, a battery of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[11]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., O-H, C=O, C-Cl).

-

Melting Point Analysis: To compare with the literature value as an indicator of purity.[1]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

Conclusion

The synthesis of this compound is achievable through multiple synthetic routes, each with its own set of advantages and challenges. The direct chlorination of 2-hydroxynicotinic acid offers a more streamlined approach, while the multi-step synthesis from 2-amino-5-chloropyridine provides greater flexibility in terms of starting material availability. The selection of the optimal route will depend on the specific needs and resources of the research or development team. Careful execution of the experimental protocols and rigorous analytical characterization are paramount to obtaining the desired product in high purity and yield.

References

- EP0225172A1 - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids - Google Patents.

- WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents.

- EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents.

- Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives.

- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents.

- Sandmeyer reaction - Wikipedia.

- Sandmeyer Reaction - GeeksforGeeks.

- Sandmeyer Reaction Mechanism - BYJU'S.

- Sandmeyer reaction - L.S.College, Muzaffarpur.

- Sandmeyer Reaction - Organic Chemistry Portal.

- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI.

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH.

- This compound | C6H4ClNO3 | CID 162286 - PubChem - NIH.

- Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews.

- EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents.

- Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure.

- Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Patsnap Eureka.

- Carbanions from decarboxylation of orotate analogs: stability and mechanistic implications.

- Carboxylation in de novo purine biosynthesis - PubMed.

- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents.

- US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents.

- 2,5-dichloropyridine - 16110-09-1, C5H3Cl2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

- 2-Amino-5-chloropyridine - the NIST WebBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. EP0225172A1 - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids - Google Patents [patents.google.com]

- 3. This compound | C6H4ClNO3 | CID 162286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 6. byjus.com [byjus.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. 2-Amino-5-Chloropyridine [jubilantingrevia.com]

- 10. 2-Amino-5-chloropyridine [webbook.nist.gov]

- 11. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]

5-Chloro-2-hydroxynicotinic acid chemical structure and IUPAC name

An In-Depth Technical Guide to 5-Chloro-2-hydroxynicotinic Acid

Abstract

This compound is a halogenated pyridine derivative that serves as a critical and versatile building block in synthetic organic chemistry. Its unique trifunctional structure, featuring a pyridine core, a chlorine atom, a hydroxyl group, and a carboxylic acid moiety, imparts valuable reactivity for the synthesis of complex molecules. This guide provides a detailed overview of its chemical identity, structural properties, and established applications, particularly its role as a key intermediate in the development of novel pharmaceutical and agrochemical agents. The discussion is tailored for researchers and scientists in drug discovery and chemical development, offering insights into the compound's utility and significance.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their heterocyclic scaffold appearing in numerous approved drugs. Within this class, this compound (CAS No. 38076-80-1) has emerged as a compound of significant interest. The strategic placement of its functional groups—a nucleophilic hydroxyl group, an electrophilically activatable carboxylic acid, and a metabolically stable chlorine atom—makes it an ideal starting material for creating diverse molecular libraries. Its utility is primarily recognized in its role as an intermediate, where it is used to construct more elaborate molecules designed to interact with specific biological targets. Researchers have successfully utilized this compound to design potent inhibitors and therapeutic agents, highlighting its potential in drug discovery pipelines for conditions such as neurological disorders and infectious diseases.[1][2] Furthermore, its application extends to agricultural science, where it acts as a precursor for next-generation herbicides and fungicides.[1]

Chemical Identity and Structure

A precise understanding of a molecule's structure and nomenclature is fundamental to its application in research.

IUPAC Nomenclature and Tautomerism

This compound exhibits keto-enol tautomerism, a common phenomenon in 2-hydroxypyridines. This means it exists as an equilibrium mixture of two constitutional isomers: the 'hydroxy' (enol) form and the 'oxo' (keto) form. Consequently, two IUPAC names are considered correct and are used interchangeably in chemical literature and databases.

The keto form is often the predominant tautomer in solution and the solid state. This equilibrium is crucial as it can influence the molecule's reactivity and its interactions with biological targets.

Caption: Keto-enol tautomerism of the title compound.

Chemical Structure and Molecular Identifiers

The fundamental identifiers for this compound are summarized below, providing a standardized basis for its identification in databases and publications.

Caption: 2D structure of this compound.

| Identifier | Value | Source(s) |

| CAS Number | 38076-80-1 | [1][2][4] |

| Molecular Formula | C₆H₄ClNO₃ | [1][2][3] |

| Molecular Weight | 173.55 g/mol | [1][2][3] |

| IUPAC Name | 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | [2][3] |

| SMILES | C1=C(C(=O)NC=C1Cl)C(=O)O | [2][3][5] |

| InChIKey | XBHXNMLFJZTSAS-UHFFFAOYSA-N | [2][3] |

Physicochemical Properties

The physical properties of this compound are consistent with a stable, crystalline organic solid, making it straightforward to handle and store under standard laboratory conditions.

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystal | [1][4] |

| Purity | ≥98% | [1][2] |

| Melting Point | 258-260 °C; 262 °C (decomposes) | [2][6] |

| Storage | Room Temperature, under inert atmosphere | [1][6] |

Role in Synthetic Chemistry

The primary value of this compound lies in its role as a versatile synthetic intermediate.[1] The three distinct functional groups offer orthogonal reactivity, allowing for selective chemical modifications.

-

The carboxylic acid group is readily converted into esters, amides, or acid chlorides, enabling the extension of the molecular scaffold.

-

The 2-oxo/hydroxy group can be alkylated or used as a handle for further reactions.

-

The chloro substituent is relatively stable but can participate in cross-coupling reactions under specific catalytic conditions, offering a route to introduce new carbon-carbon or carbon-heteroatom bonds.

This multi-faceted reactivity is leveraged in drug discovery to generate libraries of analogues for structure-activity relationship (SAR) studies.

Caption: Generalized workflow for the use of an intermediate in drug discovery.

Applications in Research and Development

Pharmaceutical Development

This compound is a recognized intermediate in the synthesis of pharmaceuticals.[1] Its structure is particularly valuable for developing agents targeting the central nervous system and for creating novel inhibitors of metabolic pathways.[1] The chlorine atom can enhance membrane permeability and metabolic stability, which are desirable properties for drug candidates. Published research has identified its utility in the discovery of small molecule inhibitors for enzymes like the Plasmodium falciparum apicoplast DNA polymerase, which is a target for anti-malarial drugs.[2]

Agrochemical Chemistry

In the agricultural sector, this compound serves as a precursor for herbicides and fungicides.[1] The pyridine core is a common feature in many agrochemicals, and modifications enabled by this intermediate allow for the development of compounds that can modulate plant growth or offer protection against pathogens, contributing to efforts to improve crop yields.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.[2]

-

Storage: The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere to prevent degradation.[6]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in both pharmaceutical and agricultural sciences. Its well-defined structure, predictable reactivity, and commercial availability make it a valuable asset for research and development teams. As the demand for novel, highly specific, and effective small molecules continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its role in the creation of future therapies and crop protection technologies.

References

- J&K Scientific LLC. (n.d.). This compound, 98%.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162286, this compound.

- PubChemLite. (n.d.). This compound (C6H4ClNO3).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C6H4ClNO3 | CID 162286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 38076-80-1 | TCI EUROPE N.V. [tcichemicals.com]

- 5. PubChemLite - this compound (C6H4ClNO3) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 38076-80-1 [m.chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-hydroxynicotinic Acid

This guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and structural elucidation of 5-Chloro-2-hydroxynicotinic acid (CAS: 38076-80-1). As a crucial building block in medicinal chemistry and materials science, rigorous characterization of this molecule is paramount for ensuring purity, confirming structural integrity, and meeting regulatory standards in drug development pipelines. This document synthesizes data from established spectral databases and provides expert interpretation grounded in the fundamental principles of each analytical technique.

The IUPAC name for this compound is 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid, which highlights its existence predominantly in the pyridone tautomeric form.[1][2] This structural feature is key to understanding its spectroscopic behavior.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the carbon skeleton and the chemical environment of protons. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring.

Predicted ¹H NMR Data

While a publicly available, experimentally verified ¹H NMR spectrum for this specific compound is not readily found, we can predict the expected chemical shifts based on its structure and established principles. The analysis would reveal three key non-exchangeable protons and two exchangeable protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H4 | ~ 7.8 - 8.2 | Doublet (d) | Deshielded by the adjacent carbonyl and the ring nitrogen. Coupled to H6. |

| H6 | ~ 8.2 - 8.5 | Doublet (d) | Deshielded by the adjacent chlorine and ring nitrogen. Coupled to H4. |

| NH (pyridone) | ~ 11.0 - 13.0 | Broad Singlet (br s) | Exchangeable proton. Chemical shift is highly dependent on solvent and concentration. |

| COOH | ~ 12.0 - 14.0 | Broad Singlet (br s) | Exchangeable acidic proton. Often very broad and may overlap with the NH signal.[3] |

Expected ¹³C NMR Data

¹³C NMR data provides a map of the carbon framework. A spectrum for this compound has been recorded, though specific peak assignments require interpretation based on substituent effects.[1]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 165 - 175 | Quaternary carbon, typically a sharp signal of lower intensity.[4] |

| C=O (Pyridone) | 160 - 165 | Quaternary carbon, deshielded by oxygen and nitrogen. |

| C6 | 140 - 145 | Aromatic carbon adjacent to nitrogen and chlorine. |

| C4 | 135 - 140 | Aromatic carbon adjacent to the carboxylic acid group. |

| C5 | 120 - 125 | Aromatic carbon directly bonded to the electronegative chlorine atom. |

| C3 | 115 - 120 | Quaternary aromatic carbon bonded to the carboxylic acid. |

Experimental Protocol for NMR Data Acquisition

The choice of solvent is critical for NMR analysis of this compound due to the presence of exchangeable protons (NH and COOH). Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it can form hydrogen bonds, which slows down the exchange rate of the acidic protons, allowing for their observation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of 0-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.[5]

-

A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Set the spectral width to cover the range of 0-200 ppm.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

NMR Workflow Diagram

Caption: Workflow for NMR Spectroscopic Analysis.

Section 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of chemical bonds.[6] For this compound, FTIR is essential for confirming the presence of the carboxylic acid and pyridone moieties.

Characteristic IR Absorption Bands

Experimental IR spectra for this compound are available and confirm the presence of key functional groups.[1]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | The very broad nature is due to extensive intermolecular hydrogen bonding (dimerization).[3] |

| N-H Stretch (Pyridone) | 3000 - 3200 | Medium, Broad | Often appears as a shoulder on the broader O-H stretch. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of protons on the pyridine ring. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp | A key indicator of the carboxylic acid functional group. |

| C=O Stretch (Pyridone) | 1650 - 1680 | Strong, Sharp | Confirms the 2-oxo tautomeric form of the pyridine ring. |

| C=C / C=N Stretch (Aromatic) | 1550 - 1620 | Medium to Strong | Multiple bands are expected, corresponding to the vibrations of the pyridine ring. |

| C-Cl Stretch | 700 - 800 | Medium | Found in the fingerprint region; confirms the presence of the chlorine substituent. |

Experimental Protocol for FTIR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, convenient alternative to the traditional KBr pellet method, requiring minimal sample preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is vital for obtaining a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) can be directly analyzed to identify the characteristic absorption bands of the functional groups.

FTIR Workflow Diagram

Caption: Workflow for FTIR Spectroscopic Analysis via ATR.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and valuable information about a molecule's structure through its fragmentation pattern.

Expected Mass Spectrometry Data

The molecular formula C₆H₄ClNO₃ gives a calculated exact mass of 172.98797 Da.[1] The most critical diagnostic feature in the mass spectrum will be the isotopic pattern of chlorine.

| Ion | Expected m/z | Relative Abundance (%) | Notes |

| [M]⁺ | ~173 | ~100 | Molecular ion peak corresponding to the ³⁵Cl isotope. |

| [M+2]⁺ | ~175 | ~32 | Isotopic peak corresponding to the ³⁷Cl isotope. The ~3:1 ratio is characteristic of a single chlorine atom. |

| [M-OH]⁺ | ~156 | Variable | Fragmentation due to the loss of a hydroxyl radical from the carboxylic acid group.[7] |

| [M-COOH]⁺ | ~128 | Variable | Fragmentation due to the loss of the entire carboxyl group as a radical.[7] |

Experimental Protocol for MS Data Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, often keeping the molecular ion intact.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: The analysis can be performed in either positive or negative ion mode.

-

Negative Mode: Will likely detect the deprotonated molecule [M-H]⁻ at m/z 172.

-

Positive Mode: Will likely detect the protonated molecule [M+H]⁺ at m/z 174.

-

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). A full scan is performed over a relevant m/z range (e.g., 50-300 Da).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion (or its protonated/deprotonated form) and confirm the characteristic [M]/[M+2] isotopic pattern for chlorine.

MS Workflow Diagram

Sources

- 1. This compound | C6H4ClNO3 | CID 162286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. azooptics.com [azooptics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-hydroxynicotinic Acid for Researchers and Drug Development Professionals

Introduction

5-Chloro-2-hydroxynicotinic acid is a halogenated pyridine carboxylic acid derivative with significant potential in the pharmaceutical and agrochemical industries.[1] Its structural features, including a carboxylic acid group, a hydroxyl group, and a chlorine atom on the pyridine ring, make it a versatile building block for the synthesis of novel bioactive molecules.[2] In the realm of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is of paramount importance. Solubility is a critical physicochemical property that profoundly influences a drug's bioavailability, manufacturability, and the design of its dosage form.[3]

This technical guide provides a comprehensive overview of the solubility of this compound. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this guide focuses on delivering a robust framework for researchers to experimentally determine and interpret its solubility profile. We will delve into the known physicochemical properties of this compound, discuss the theoretical underpinnings of its solubility, and provide detailed, field-proven protocols for its experimental determination and analytical quantification.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₃ | [4][5] |

| Molecular Weight | 173.55 g/mol | [4][5] |

| Melting Point | 262 °C (with decomposition) | [2][6] |

| Predicted XLogP3 | 0.8 | [4] |

| Appearance | White to off-white crystalline powder | [2] |

The presence of both a carboxylic acid and a hydroxyl group suggests that this compound can act as both a hydrogen bond donor and acceptor, indicating a propensity for solubility in polar solvents.[7] The predicted XLogP3 value of 0.8 suggests a relatively low lipophilicity, further supporting its likely preference for polar environments.[4]

The Critical Role of pKa

Solubility Profile of this compound: A Theoretical Overview

While quantitative solubility data for this compound in various solvents is not extensively documented, we can infer its general solubility behavior based on its structure and the principles of "like dissolves like."

Qualitative Solubility:

This compound is reported to be soluble in water and polar organic solvents.[7] Its solubility is expected to be significant in protic polar solvents such as methanol and ethanol, and in aprotic polar solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in nonpolar solvents like hexane and toluene is anticipated to be low.

Influence of pH on Aqueous Solubility:

As a carboxylic acid, the aqueous solubility of this compound is highly dependent on the pH of the solution.

-

At low pH (pH < pKa): The compound will exist predominantly in its neutral, protonated form. The solubility in this state is referred to as the intrinsic solubility (S₀) and is typically the lowest aqueous solubility.

-

At high pH (pH > pKa): The carboxylic acid group will be deprotonated, forming the more soluble carboxylate salt. The overall solubility will, therefore, increase significantly as the pH rises.[8]

This relationship is a direct consequence of Le Châtelier's principle applied to the dissolution equilibrium.[4] The expected pH-solubility profile for an acidic compound like this compound is illustrated in the following diagram.

Caption: Expected pH-solubility profile for this compound.

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[7] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Solvents of interest (e.g., water, phosphate buffers of various pH, ethanol, methanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

Dilution: Immediately dilute the filtrate with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the accurate quantification of solutes in solubility studies.[7] While a specific validated method for this compound is not published, the following method is proposed based on the analysis of similar aromatic carboxylic acids.

Proposed HPLC Method

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | Approximately 280 nm (to be confirmed by UV scan) |

Method Validation Outline:

-

Linearity: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to establish a calibration curve and determine the correlation coefficient (R²) and linear range.[10]

-

Accuracy: Analyze samples with known concentrations of the analyte to determine the percent recovery.

-

Precision: Perform repeated injections of the same sample to assess the repeatability of the method (intra-day precision) and analyze the same sample on different days to determine intermediate precision (inter-day precision).[11]

Data Interpretation and Application

The experimentally determined solubility values can be used to:

-

Select appropriate solvents for formulation: For liquid formulations, solvents in which the drug has high solubility are preferred.

-

Assess the risk of precipitation: Understanding the solubility in different physiological pH ranges can help predict the likelihood of precipitation upon administration.

-

Guide salt selection and formulation strategies: If the aqueous solubility is low, strategies such as salt formation, co-solvency, or the use of solubilizing excipients may be necessary.[12]

Troubleshooting Common Issues in Solubility Determination

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Inconsistent solubility results | Incomplete equilibration; Temperature fluctuations; Compound degradation | Increase equilibration time and verify with time-point sampling; Ensure tight temperature control; Assess compound stability in the solvent. |

| Low recovery | Adsorption of the compound to the filter or vial surface | Use low-binding materials (e.g., polypropylene vials); Saturate the filter with the solution before collecting the sample. |

| Precipitation after filtration | Supersaturation; Temperature change | Dilute the sample immediately after filtration; Maintain constant temperature throughout the experiment. |

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its successful development as a pharmaceutical or agrochemical agent. While publicly available quantitative data is limited, this guide provides the theoretical framework and detailed experimental protocols necessary for researchers to determine its solubility profile accurately. By employing the robust shake-flask method and a suitable analytical technique such as HPLC, scientists can generate the critical data needed to inform formulation strategies and advance their research and development efforts.

References

- PubChem. This compound.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

- Chad's Prep®. 17.6 pH Effects on Solubility. [Link]

- askIITians. How does pH affect solubility? [Link]

- Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

- ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

- PubChem. This compound. [Link]

- SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

- World Health Organiz

- RSC Publishing.

- NIH. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. [Link]

- RSC Publishing. Analytical Methods. [Link]

- Hindawi. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]

- NIH. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. [Link]

Sources

- 1. 5-CHLORO-2-HYDROXYPYRIDINE-3-CARBOXYLIC ACID | CAS 38076-80-1 [matrix-fine-chemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. synchem.de [synchem.de]

- 4. This compound | C6H4ClNO3 | CID 162286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | 38076-80-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. CAS 38076-80-1: this compound [cymitquimica.com]

- 8. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 11. scbt.com [scbt.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-2-hydroxynicotinic Acid: Synthesis, Properties, and Applications

Abstract

5-Chloro-2-hydroxynicotinic acid, a halogenated derivative of nicotinic acid, serves as a pivotal building block in the synthesis of a wide array of functional molecules. Its unique electronic and steric properties, conferred by the chloro and hydroxyl substituents on the pyridine ring, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, tailored for researchers and professionals in the fields of medicinal chemistry, drug discovery, and crop science.

Introduction and Historical Context

The story of this compound is intrinsically linked to the broader history of nicotinic acid (niacin or vitamin B3) and its derivatives. While nicotinic acid itself was first synthesized in 1867 through the oxidation of nicotine, its vital role as a vitamin was not recognized until the work of Conrad Elvehjem in 1937, who identified it as the "pellagra-preventing factor". This discovery spurred extensive research into the synthesis and biological activities of various nicotinic acid analogs.

The introduction of substituents onto the pyridine ring of nicotinic acid allows for the fine-tuning of its chemical properties and biological activity. The development of synthetic methodologies to introduce halogen and hydroxyl groups was a significant advancement, paving the way for the creation of compounds like this compound. While the precise first synthesis of this specific molecule is not prominently documented in seminal publications, its emergence is a logical progression in the exploration of nicotinic acid derivatives for various applications. A key method for its preparation was detailed in a 1987 patent, describing the chlorination of 2-hydroxynicotinic acid[1]. This method highlights a practical approach to accessing this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

This compound exists as a white to off-white crystalline solid. Its structure, featuring both a carboxylic acid and a hydroxyl group, allows for tautomerism between the hydroxy-pyridine and pyridone forms, with the latter being the predominant tautomer.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₃ | [2][3] |

| Molecular Weight | 173.55 g/mol | [2][3] |

| CAS Number | 38076-80-1 | [3] |

| IUPAC Name | 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | [2] |

| Melting Point | 258-260 °C | [3] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Key resonances in the ¹³C NMR spectrum provide insight into the carbon framework of the molecule.[2]

-

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule. These typically include broad O-H stretching vibrations from the carboxylic acid and the pyridone N-H, a C=O stretching vibration for the carboxylic acid, and another C=O stretching vibration for the pyridone ring.[2]

-

Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound.

Synthesis of this compound: A Detailed Protocol

A reliable and straightforward method for the synthesis of this compound involves the direct chlorination of 2-hydroxynicotinic acid. The following protocol is adapted from established procedures[1].

Experimental Protocol: Chlorination of 2-Hydroxynicotinic Acid

Materials:

-

2-Hydroxynicotinic acid

-

5% Sodium hypochlorite (NaOCl) solution

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Stirring apparatus

-

Filtration equipment

Procedure:

-

In a suitable reaction vessel, a mixture of 7 g (0.05 mole) of 2-hydroxynicotinic acid in 140 ml of a 5% sodium hypochlorite solution is prepared.

-

The reaction mixture is stirred overnight at room temperature to ensure complete chlorination.

-

After the reaction is complete, concentrated hydrochloric acid is added dropwise to the stirred solution until the mixture becomes acidic, leading to the precipitation of the product.

-

The precipitated solid is collected by filtration.

-

The collected solid is washed three times with water to remove any remaining salts and impurities.

-

The purified product is then air-dried for 72 hours to yield 4.42 g of this compound.

-

For further purification, the solid can be triturated three times with 6N hydrochloric acid and subsequently three times with water.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the preparation of this compound.

Key Applications in Research and Development

This compound is a versatile intermediate with significant applications in both the pharmaceutical and agricultural sectors. Its utility stems from the reactivity of its functional groups, which allows for further molecular elaboration.

Pharmaceutical Development

This compound serves as a crucial starting material in the synthesis of a variety of biologically active molecules. It is particularly valuable in the development of novel therapeutics targeting neurological and metabolic diseases[4]. The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of the final drug molecule, while the hydroxyl and carboxylic acid groups provide handles for further chemical modifications to optimize pharmacological properties. Researchers have utilized this scaffold in the design of potent enzyme inhibitors and receptor modulators, underscoring its potential in drug discovery campaigns[4].

Agrochemical Innovation

In the field of agricultural chemistry, this compound is employed as a precursor for the synthesis of modern herbicides and fungicides[4]. The unique substitution pattern on the pyridine ring can impart selective herbicidal or fungicidal activity. Its derivatives have shown the ability to modulate plant growth and enhance resistance to pathogens, making it a valuable tool in the quest for improved crop yields and more sustainable agricultural practices[4].

Diagram of Application Areas:

Caption: Key application areas of this compound.

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of substituted nicotinic acid derivatives in modern chemical research. Its straightforward synthesis and versatile reactivity make it an indispensable tool for chemists in both academia and industry. As the demand for novel pharmaceuticals and more effective agrochemicals continues to grow, the utility of this and related building blocks is poised to expand. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this compound and on exploring its application in the synthesis of increasingly complex and potent bioactive molecules.

References

- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids. (1987). EP0225172A1.

- This compound. PubChem. [Link]

Sources

tautomerism in 5-Chloro-2-hydroxynicotinic acid

An In-Depth Technical Guide to the Tautomeric Equilibrium of 5-Chloro-2-hydroxynicotinic Acid

Abstract

This compound is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry.[1] Like other 2-hydroxypyridines, its chemical behavior and biological activity are fundamentally governed by a prototropic tautomeric equilibrium between its hydroxy (enol) and pyridone (keto) forms. Understanding and characterizing this equilibrium is critical for rational drug design, synthesis optimization, and predicting physicochemical properties. This technical guide provides a comprehensive analysis of the , detailing the underlying theoretical principles, modern experimental characterization techniques, and robust computational methodologies. It is intended as a definitive resource for researchers and drug development professionals working with this class of heterocyclic compounds.

The Theoretical Framework of Pyridine Tautomerism

Prototropic tautomerism, the migration of a proton, is a central concept in heterocyclic chemistry. In the 2-hydroxypyridine scaffold, this manifests as a dynamic equilibrium between the 2-hydroxypyridine (lactim or enol form) and the 2-pyridone (lactam or keto form) structures.[2] This is not merely a resonance phenomenon but an equilibrium between two distinct chemical species.

The position of this equilibrium is dictated by a subtle interplay of competing factors, including aromaticity, solvent effects, and electronic influences from other ring substituents.

-

Aromaticity vs. Polarity : The 2-hydroxypyridine tautomer possesses a fully aromatic sextet, conferring significant thermodynamic stability.[3][4] In contrast, the 2-pyridone form disrupts this aromaticity to some extent, though it is still a conjugated system.[3][5] However, the pyridone form has a much larger dipole moment, making it significantly more polar.[3]

-

Influence of the Environment : The solvent plays a decisive role. In the gas phase or in non-polar solvents, the aromatic 2-hydroxypyridine form is generally favored.[2][6][7] Conversely, polar protic solvents like water or alcohols, and the solid state, strongly favor the more polar 2-pyridone tautomer through stabilization via hydrogen bonding and dipole-dipole interactions.[2][3][6]

-

Substituent Effects : The electronic nature of other ring substituents modulates the equilibrium. For the parent 2-hydroxypyridine, the energy difference between tautomers is very small.[6] A study on chlorinated hydroxypyridines using synchrotron-based techniques found that for 5-chloro-2-hydroxypyridine, the hydroxy (lactim) tautomer is dominant in the gas phase.[8]

The tautomeric equilibrium for this compound can be visualized as follows:

Caption: Tautomeric equilibrium of this compound.

Methodologies for Tautomer Characterization

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for a complete and unambiguous characterization of the tautomeric state.

Spectroscopic Analysis

Spectroscopic techniques probe the molecule's structure and electronic environment, providing powerful, phase-dependent evidence of the dominant tautomeric form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are highly sensitive to the molecule's electronic structure. Key diagnostic features include the chemical shift of the proton attached to the heteroatom (a broad O-H signal vs. a sharper N-H signal) and the chemical shifts of the ring carbons, which differ significantly between the aromatic hydroxy form and the conjugated pyridone system.

-

Infrared (IR) Spectroscopy : This technique is definitive for identifying key functional groups. The pyridone tautomer will exhibit a strong carbonyl (C=O) stretching vibration, typically in the 1650-1690 cm⁻¹ region, while the N-H stretch appears around 3400 cm⁻¹. The hydroxy form, conversely, will lack the C=O peak but show a characteristic broad O-H stretching band.[6][7]

-

UV-Vis Spectroscopy : The two tautomers have different chromophores and thus absorb at different wavelengths. The extended conjugation in the pyridone form often leads to a bathochromic (red) shift compared to the hydroxy form.

-

Fluorescence Spectroscopy : This method can sometimes observe minor tautomers that are not detectable by absorption spectroscopy, providing a more sensitive measure of the equilibrium.[9]

Single-Crystal X-ray Diffraction

X-ray crystallography provides unequivocal proof of the tautomeric form present in the solid state.[10] By precisely mapping atomic positions, it can definitively locate the hydrogen atom on either the oxygen or the nitrogen atom. Furthermore, it provides accurate bond lengths; a distinct C=O double bond (~1.23 Å) versus a C-O single bond (~1.36 Å) is unambiguous evidence for the pyridone or hydroxy form, respectively. While a crystal structure for this compound is not available in the public record, studies on the closely related 5-chloro-6-hydroxynicotinic acid show that it crystallizes exclusively in the pyridone (oxo) form, with clear N-H and C=O bonds.[11] This establishes a strong precedent for expecting the pyridone tautomer to dominate in the solid state for the title compound as well.

Computational Chemistry

Quantum mechanical calculations are indispensable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[12]

-

Density Functional Theory (DFT) : This is the workhorse method for studying tautomerism. By calculating the Gibbs free energy (ΔG) of each tautomer, one can predict the equilibrium constant (KT) in the gas phase or in solution.[4]

-

Solvation Models : To accurately model the system in solution, it is crucial to incorporate a solvation model, such as the Polarizable Continuum Model (PCM). This approach accounts for the stabilizing effect of the solvent's dielectric field on the more polar tautomer.[3][4]

-

Transition State Analysis : Computational methods can also be used to calculate the energy barrier for the interconversion between tautomers, providing insight into the kinetics of the process.[13]

Protocols for Analysis

The following protocols represent field-proven workflows for the comprehensive characterization of .

Protocol: NMR Spectroscopic Analysis of Tautomeric Equilibrium

This protocol is designed to determine the dominant tautomer in different solvent environments. The choice of deuterated solvents with varying polarities is critical for probing the equilibrium shift.

-

Sample Preparation : Accurately weigh ~5-10 mg of this compound. Prepare separate samples by dissolving in 0.6 mL of at least two different deuterated solvents, such as DMSO-d₆ (polar, aprotic) and CDCl₃ (non-polar).

-

Instrument Setup : Calibrate and shim the NMR spectrometer (400 MHz or higher recommended for better resolution).

-

Data Acquisition :

-

Acquire a standard ¹H NMR spectrum for each sample. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

(Optional) Acquire 2D spectra (e.g., HSQC, HMBC) to aid in definitive peak assignments.

-

-

Data Processing : Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct the spectra and integrate the ¹H signals.

-

Interpretation :

-

In the ¹H spectrum, look for a broad signal above 10 ppm, which could correspond to either the COOH proton or an N-H proton in the pyridone form. The O-H signal of the hydroxy tautomer may be harder to observe.

-

Compare the aromatic region chemical shifts between the solvents. A significant shift indicates a change in the electronic structure and thus the tautomeric equilibrium.

-

In the ¹³C spectrum, identify the carbonyl carbon signal for the pyridone form, expected around 160-170 ppm, distinct from the carboxylic acid carbonyl.

-

Caption: Experimental workflow for NMR-based tautomer analysis.

Protocol: Computational Modeling of Tautomer Stability

This protocol outlines the use of DFT to calculate the relative Gibbs free energy of the two tautomers.

-

Structure Preparation : Build the 3D structures of both the hydroxy and pyridone tautomers of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization :

-

Perform a full geometry optimization for each tautomer in the gas phase.

-

Rationale : This step finds the lowest energy conformation for each isolated molecule. A robust functional and basis set, such as wB97X-V/6-311+G(2df,2p), is recommended for accuracy.[3]

-

-

Frequency Calculation :

-

Perform a frequency calculation on each optimized structure at the same level of theory.

-

Rationale : This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for calculating Gibbs free energy.

-

-

Solvation Energy Calculation :

-

Using the gas-phase optimized geometries, perform a single-point energy calculation for each tautomer, this time incorporating a continuum solvation model (e.g., PCM) for the solvent of interest (e.g., water).

-

Rationale : This step calculates the energetic effect of the solvent without the high computational cost of re-optimizing the geometry in the solvent model.

-

-

Thermodynamic Analysis :

-

Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and solution by combining the electronic energy, thermal corrections, and solvation energy.

-

Determine the relative free energy: ΔG = Gpyridone - Ghydroxy.

-

A negative ΔG indicates that the pyridone form is more stable, while a positive ΔG indicates the hydroxy form is favored. The equilibrium constant can be found using ΔG = -RTln(KT).

-

Caption: Workflow for computational analysis of tautomer stability.

Data Summary

The expected distinguishing features of the two tautomers are summarized below.

Table 1: Diagnostic Characteristics of Tautomers

| Feature | This compound (Hydroxy Form) | 5-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Pyridone Form) |

|---|---|---|

| Aromaticity | Fully Aromatic | Partially Aromatic / Conjugated |

| Polarity | Less Polar | More Polar |

| Key IR Peaks | Broad O-H stretch (~3200-3600 cm⁻¹) | Strong C=O stretch (~1650-1690 cm⁻¹), N-H stretch (~3400 cm⁻¹) |

| ¹³C NMR | C-OH signal (~155-165 ppm) | C=O signal (~160-170 ppm) |

| Favored In | Gas Phase, Non-polar Solvents | Solid State, Polar Solvents |

Table 2: Solvent Effects on the Equilibrium Constant (KT = [pyridone]/[hydroxy]) for Parent 2-Hydroxypyridine

| Solvent | Dielectric Constant | KT | Reference |

|---|---|---|---|

| Cyclohexane | 2.02 | ~1.7 | [3] |

| Chloroform | 4.81 | ~6.0 | [3] |

| Water | 78.4 | ~900 |[2] |

Conclusion

The tautomerism of this compound between its hydroxy and pyridone forms is a critical feature that dictates its chemical and physical properties. The equilibrium is finely balanced and highly sensitive to the molecular environment. Experimental evidence from analogous compounds and the fundamental principles of physical organic chemistry strongly suggest that the pyridone tautomer will be the dominant species in the solid state and in polar, protic solvents. Conversely, the aromatic hydroxy form is expected to be more prevalent in the gas phase and non-polar media. A rigorous characterization, essential for applications in drug discovery and materials science, requires a synergistic application of high-resolution spectroscopy, X-ray diffraction, and quantum chemical calculations as outlined in this guide.

References

- Al-Kahtani, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.

- J&K Scientific. (n.d.). This compound, 98%.

- Fujimoto, A., & Inuzuka, K. (1990). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2, (8), 1327-1332. [Link]

- WuXi Biology. (n.d.). How about Tautomers?.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Melandri, S., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(24), 13349-13359. [Link]

- Wikipedia. (n.d.). 2-Pyridone.

- Melandri, S., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(24), 13349-13359. [Link]

- Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio.

- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.

- Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 106(12), 3676-3680. [Link]